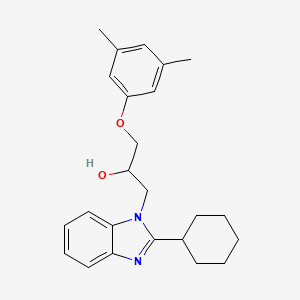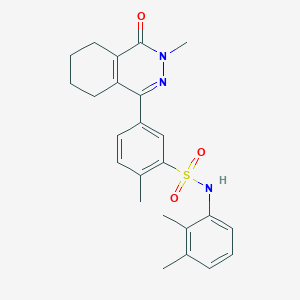![molecular formula C13H8BrN3O5S2 B11316869 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316869.png)
7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methylsulfonyl group, a thiadiazole ring, and a chromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the chromene core can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as a thiosemicarbazide, with a chlorinating agent like phosphorus oxychloride (POCl3).
Coupling Reactions: The final step involves coupling the brominated chromene core with the thiadiazole derivative and introducing the methylsulfonyl group through a sulfonation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of action of related compounds and for developing new chemical probes.
Industrial Applications: Its potential use in the synthesis of other complex molecules makes it valuable in the pharmaceutical and chemical industries.
Wirkmechanismus
The mechanism of action of 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring are likely to play key roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
- 3-bromo-7-(methylsulfonyl)quinoline
- 4-bromophenyl methyl sulfone
- Indole derivatives
Comparison:
- 3-bromo-7-(methylsulfonyl)quinoline: Similar in having a bromine atom and a methylsulfonyl group, but differs in the core structure (quinoline vs. chromene).
- 4-bromophenyl methyl sulfone: Shares the bromine and methylsulfonyl groups but lacks the thiadiazole and chromene rings.
- Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness: 7-bromo-N-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H8BrN3O5S2 |
|---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
7-bromo-N-(3-methylsulfonyl-1,2,4-thiadiazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H8BrN3O5S2/c1-24(20,21)13-16-12(23-17-13)15-11(19)10-5-8(18)7-3-2-6(14)4-9(7)22-10/h2-5H,1H3,(H,15,16,17,19) |
InChI-Schlüssel |
QQNHSIWWDAGJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NSC(=N1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11316789.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316794.png)
![2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11316798.png)
![2-(3,5-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11316799.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11316800.png)
![6,7-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316807.png)
![5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11316811.png)
![N-cyclohexyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316815.png)
![2,3-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316828.png)
![5-(4-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11316830.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316836.png)
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11316851.png)

